molecular formula C29H39N7O8S2 B8021218 benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4H-pyrazolo[4,3-d]pyrimidin-7-one

benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B8021218
M. Wt: 677.8 g/mol
InChI Key: STFRDYSZKVPPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Gisadenafil besylate involves several synthetic routes. One common method includes the reaction of 2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridine with 3-ethyl-2-(2-methoxyethyl)-4H-pyrazolo[4,3-d]pyrimidin-7-one under specific conditions . Industrial production methods typically involve multi-step synthesis processes that ensure high purity and yield of the final product.

Chemical Reactions Analysis

Gisadenafil besylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Gisadenafil besylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Gisadenafil besylate involves its interaction with specific molecular targets. It binds to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Gisadenafil besylate is unique compared to other similar compounds due to its specific functional groups and molecular structure. Similar compounds include other pyrazolo[4,3-d]pyrimidin-7-one derivatives, such as:

These compounds share a similar core structure but differ in their functional groups and specific biological activities.

Properties

IUPAC Name

benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFRDYSZKVPPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=NN1CCOC)C(=O)N=C(N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=NN1CCOC)C(=O)N=C(N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N7O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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